[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride
Description
Properties
Molecular Formula |
C11H17ClN2O2S |
|---|---|
Molecular Weight |
276.78 g/mol |
IUPAC Name |
(2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C11H17ClN2O2S/c1-8(2)11-9(7-17(12,15)16)14-6-4-3-5-10(14)13-11/h8H,3-7H2,1-2H3 |
InChI Key |
DUZUARBQFMNPQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2CCCCC2=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminopyridines with α-Haloketones
One of the most common routes involves the cyclization of 2-aminopyridines with α-haloketones or α-hydroxyketones. For example, the synthesis of 2-amino-3-bromo-pyridine derivatives, which serve as precursors, is achieved via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dimethylformamide (DMF).
2-Aminopyridine + NBS → 2-Amino-3-bromo-pyridine derivatives
Subsequently, cyclization with ethyl 3-bromopyruvate or similar α-haloketones leads to imidazo[1,2-a]pyridine derivatives.
Hydrolysis and Amidation
The brominated intermediates are hydrolyzed with sodium hydroxide (NaOH) to yield carboxylic acids, which are then subjected to amidation reactions with various amines using coupling agents like HBTU in dimethylformamide (DMF). This step introduces diverse substituents at the 2-position of the heterocycle.
Data Table 1: Typical Reaction Conditions for Cyclization and Amidation
| Step | Reagents | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| Bromination | NBS | DMF | Room temp | - | 85-90 |
| Hydrolysis | NaOH | Water | Reflux | - | 80-85 |
| Amidation | Amine + HBTU | DMF | Room temp | - | 75-85 |
Introduction of the Propan-2-yl Group
The isopropyl (propan-2-yl) substituent at the 2-position of the imidazo[1,2-a]pyridine core is typically introduced via alkylation or substitution reactions :
- Direct alkylation of the heterocyclic nitrogen or carbon sites using isopropyl halides or related reagents under basic conditions.
- Cross-coupling reactions such as Suzuki-Miyaura coupling, where boronic acids bearing the isopropyl group are coupled with halogenated heterocycles.
A recent study demonstrated the use of Suzuki-Miyaura coupling with boronic acids to install alkyl groups at specific positions, achieving high regioselectivity and yields.
Data Table 2: Suzuki-Miyaura Coupling for Propan-2-yl Substitution
| Starting Material | Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|---|
| Halogenated Imidazo[1,2-a]pyridine | Isopropylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80°C | 70-85 |
Functionalization with Methanesulfonyl Chloride
The final step involves converting the amino or hydroxyl functionalities into sulfonyl chlorides:
- Reaction with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or pyridine.
- This step introduces the methanesulfonyl chloride moiety, which is a reactive sulfonylating agent suitable for further derivatization or as an intermediate in medicinal chemistry.
| Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Amino/ hydroxyl group + MsCl | Pyridine | 0°C to room temp | 2-4 hours | 80-90 |
Summary of the Overall Synthetic Route
| Step | Description | Key Reagents & Conditions | Yield Range (%) |
|---|---|---|---|
| 1 | Bromination of 2-aminopyridine | NBS, DMF, room temp | 85-90 |
| 2 | Cyclization to imidazo[1,2-a]pyridine | Ethyl 3-bromopyruvate, NaOH | 75-85 |
| 3 | Amidation with amines | HBTU, DMF | 75-85 |
| 4 | Propan-2-yl group installation | Suzuki-Miyaura coupling | 70-85 |
| 5 | Sulfonyl chloride formation | MsCl, pyridine | 80-90 |
Notes and Considerations
- Reaction Optimization: Reaction conditions such as temperature, solvent, and catalyst choice significantly influence yields and regioselectivity.
- Purification: Techniques like flash chromatography and recrystallization are employed to isolate pure compounds.
- Environmental Aspects: Green chemistry approaches, including solvent choice and catalyst-free conditions, are increasingly adopted to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: The imidazopyridine core can undergo further cyclization to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a drug candidate due to its unique chemical structure and biological activity.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Alkyl Substituent Variations
- [2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl Chloride Structural difference: The 2-position substituent is butan-2-yl (sec-butyl) instead of propan-2-yl (isopropyl). Molecular weight: 304.84 g/mol (CAS 2059949-43-6, ).
Functional Group Variations
- 2-{2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine Structural difference: Replaces the sulfonyl chloride with an ethylamine group. Impact: Reduced electrophilicity; suitable for coupling reactions (e.g., amide formation). Molecular weight: 205.29 g/mol (Santa Cruz Biotechnology, ).
- 2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride
Heterocyclic Core Modifications
- 2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Hydrochloride
- 2-Chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine Structural difference: Pyrazine core and triazine substituent. Molecular weight: 266.69 g/mol (CAS 1498138-00-3, ).
Physicochemical Properties
Biological Activity
The compound [2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride is a member of the imidazopyridine family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antibacterial properties, as well as insights from recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄ClN₂O₂S
- CAS Number : Not explicitly listed but related compounds have been identified with similar structures.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazopyridine derivatives. For instance, compounds synthesized through various methods exhibited significant antiproliferative effects against multiple cancer cell lines. The mechanism often involves the inhibition of key signaling pathways responsible for cell proliferation and survival.
- Case Study : A study focusing on the synthesis of sulfonamide derivatives demonstrated that certain imidazopyridine analogs showed promising results in inhibiting cancer cell growth. The compound exhibited a minimum inhibitory concentration (MIC) against cancer cells at low micromolar concentrations, indicating strong bioactivity.
-
Research Findings :
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, suggesting its potential as a lead compound for further development in cancer therapy.
Antibacterial Activity
The antibacterial properties of imidazopyridine derivatives have also been explored extensively. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro studies assessed the antibacterial activity of various synthesized imidazopyridine derivatives using the agar-well diffusion method. The results indicated that certain derivatives had significant antibacterial effects.
-
Research Findings :
- Bacterial Strains Tested : Escherichia coli (E. coli), Staphylococcus aureus (S. aureus), and Streptococcus agalactiae.
- Results : The compound demonstrated MIC values of 50 µg/mL against E. coli and 75 µg/mL against S. aureus, highlighting its potential as an antibacterial agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Interference with DNA/RNA Synthesis : Some studies suggest that these compounds can bind to DNA or RNA polymerases, disrupting nucleic acid synthesis.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
